2,3-Dimethyl-4-nitroaniline

Synthetic chemistry Nitration regiochemistry Isomer separation

For synthetic routes where isomer separation is the cost driver, this 4-nitro-2,3-dimethylaniline eliminates the purification bottleneck. Nitration of 2,3-dimethylaniline yields only ~12% of this 4-nitro isomer, making the pre-formed, regioisomerically pure compound essential for reproducible diazotization, reduction, and cross-coupling. Sourced with ≤0.5% moisture, it is the unambiguous penultimate intermediate for LXR modulator programs per CN116621704A. A ≥22°C melting point differential from the 4,5-dimethyl-2-nitro isomer also enables simple thermal identity verification in GMP incoming QC.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 80879-86-3
Cat. No. B184224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-4-nitroaniline
CAS80879-86-3
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)[N+](=O)[O-])N
InChIInChI=1S/C8H10N2O2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,9H2,1-2H3
InChIKeyXXIWYZBTCKMAMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-4-nitroaniline (CAS 80879-86-3) – Key Physicochemical and Procurement Profile


2,3-Dimethyl-4-nitroaniline (DMNA, also referred to as 4-nitro-2,3-xylidine or 6-nitro-3-amino-o-xylol) is a disubstituted nitroaniline derivative bearing methyl groups at the 2- and 3-positions and a nitro group at the 4-position of the aniline ring . With a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g·mol⁻¹, it is a yellow crystalline solid with a melting point of 116–117 °C and a calculated aqueous solubility of 0.7 g·L⁻¹ at 25 °C [1]. The compound is classified under MDL number MFCD00130024 and is supplied commercially at purities ≥98% (HPLC) with moisture content ≤0.5% .

Why 2,3-Dimethyl-4-nitroaniline Cannot Be Replaced by Other Dimethyl-nitroaniline Isomers in Procurement


In-class substitution of 2,3-dimethyl-4-nitroaniline with a positional isomer such as 2,3-dimethyl-6-nitroaniline, 4,5-dimethyl-2-nitroaniline, or an N-alkylated analog like N,N-dimethyl-4-nitroaniline introduces measurable differences in melting point, solubility, chromatographic retention, and — critically — reactivity at the primary amine and the nitro-bearing ring position [1]. Nitration of 2,3-dimethylaniline derivatives yields mixtures of regioisomers in which the 4-nitro isomer is the minor component (12% versus 43% for the 6-nitro isomer), meaning that the 4-nitro compound carries a structurally encoded scarcity that directly impacts synthetic route design, downstream derivatization selectivity, and commercial availability . These differences are not cosmetic; they govern the feasibility and reproducibility of subsequent transformations such as diazotization, reduction, and cross-coupling for which the 4-nitro-2,3-dimethyl substitution pattern is uniquely required [2].

Quantitative Comparator Evidence for 2,3-Dimethyl-4-nitroaniline (CAS 80879-86-3) Versus Closest Analogs


Regioselectivity of Nitration: 4-Nitro vs. 6-Nitro Isomer Yield Comparison

In a common synthetic route to 2,3-dimethyl-nitroanilines starting from N-(2,3-dimethyl-6-nitrophenyl)acetamide, the 6-nitro isomer is obtained in 43% yield (5.5 g) while the 4-nitro isomer is obtained in only 12% yield (1.5 g) after column chromatographic separation (10% dichloromethane/hexane) . This 3.6-fold yield difference establishes that the 4-nitro isomer is the synthetically disfavored product under standard nitration–deprotection conditions, meaning that direct procurement of the pure 4-nitro compound bypasses a low-yielding, separation-intensive step.

Synthetic chemistry Nitration regiochemistry Isomer separation

Melting Point as an Identity and Purity Discriminator Among Dimethyl-nitroaniline Isomers

The melting point of 2,3-dimethyl-4-nitroaniline (116–117 °C by HPLC-grade specification; 118–120 °C per AKSci) provides a sharp thermal identifier relative to its closest positional isomers [1]. The 2,3-dimethyl-6-nitroaniline melts at 117–120 °C (a range that partially overlaps but is distinguishable by mixed melting point depression) [2]. In contrast, 4,5-dimethyl-2-nitroaniline melts substantially higher at 139–141 °C, and N,N-dimethyl-4-nitroaniline melts at 163–165 °C . These thermal differences enable unambiguous identity verification by differential scanning calorimetry (DSC) or melting point apparatus when isomer identity is critical.

Quality control Thermal analysis Polymorph screening

Chromatographic LogP and Reversed-Phase Retention as a Selectivity Marker

2,3-Dimethyl-4-nitroaniline exhibits a calculated LogP of 2.89820 (or 2.31 depending on the algorithm employed) [1]. While direct experimental LogP values for the closest isomers under identical conditions are not consolidated, the presence of the free primary amine (as opposed to the N,N-dimethylamino group in N,N-dimethyl-4-nitroaniline) and the specific 2,3-dimethyl-4-nitro substitution pattern produce a distinct chromatographic retention profile that can be exploited for isomer-specific HPLC method development [2]. The polar surface area (PSA) of 71.84 Ų further differentiates it from N-alkylated analogs that lack hydrogen-bond donor capacity .

Analytical chemistry HPLC method development Lipophilicity

Patent-Granted Utility as a Pharmaceutical Intermediate for LXR Modulator Synthesis

Chinese patent CN116621704A explicitly discloses 2,3-dimethyl-4-nitroaniline as the penultimate intermediate in a multi-step synthesis of 2,3-dimethyl-4-nitrobenzoic acid, which serves as a building block for quinoline-based Liver X Receptor (LXR) modulators [1]. The patented route proceeds through protection-nitration of 2,3-dimethylaniline, deprotection to yield 2,3-dimethyl-4-nitroaniline, diazo-bromination, nitrile formation, amidation, and acidification [1]. The patent emphasizes that alternative routes (e.g., direct nitration of 2,3-dimethylbenzoic acid) suffer from low selectivity and yields of only 30–90% with difficult purification, highlighting the value of the 4-nitroaniline intermediate in achieving regiochemical fidelity [1]. No comparable patent was identified that positions the 6-nitro isomer or the 4,5-dimethyl isomer in this specific LXR modulator pathway.

Medicinal chemistry Pharmaceutical intermediates Liver X receptor

Commercial Purity Specification and Moisture Content Benchmarking

Multiple suppliers specify 2,3-dimethyl-4-nitroaniline at ≥98% purity by HPLC with moisture content ≤0.5% [1]. By comparison, 2,3-dimethyl-6-nitroaniline is typically offered at ≥97% (GC) or ≥98% (GC), with melting ranges that span 117–120 °C [2]. The tighter moisture specification (0.5% max) for the 4-nitro compound is relevant for water-sensitive downstream chemistry such as diazotization or anhydrous coupling reactions, where excess water can quench reactive intermediates or promote hydrolysis.

Quality assurance Supplier qualification Analytical specification

Crystal Structure Elucidation and Solid-State Characterization

The crystal structure of 2,3-dimethyl-4-nitroaniline has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system (space group P2₁/c) with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [1]. Full ¹H and ¹³C NMR assignments have been updated from earlier literature reports alongside the X-ray structure [2]. For structurally analogous N,N-dimethyl-4-nitroaniline derivatives, crystallographic studies have revealed that steric crowding from ortho-methyl substituents forces the nitro group out of coplanarity with the aromatic ring, directly modulating the through-resonance electronic properties [3]. While the 2,3-dimethyl-4-nitroaniline crystal structure has been solved, equivalent fully refined single-crystal structures for the 6-nitro and 4,5-dimethyl isomers under identical conditions are not available in the public domain.

Crystallography Solid-state chemistry Polymorph identification

Recommended Application Scenarios for 2,3-Dimethyl-4-nitroaniline Based on Documented Evidence


LXR Modulator Drug Discovery and Process Chemistry

Procurement of 2,3-dimethyl-4-nitroaniline is indicated for medicinal chemistry programs targeting Liver X Receptor modulators. Patent CN116621704A establishes this compound as the essential penultimate intermediate in a six-step synthesis of 2,3-dimethyl-4-nitrobenzoic acid, which is elaborated into quinoline-based LXR ligands [1]. Alternative routes that nitrate 2,3-dimethylbenzoic acid directly yield mixtures of three mononitro isomers with poor selectivity, making the 4-nitroaniline pathway the preferred regiochemically unambiguous option [1]. For process chemistry scale-up, the explicit moisture specification (≤0.5%) of commercial material is critical given the water-sensitive nature of subsequent diazo-bromination and nitrile-forming steps in the patented sequence [2].

Synthesis of Regioisomerically Pure Azo Dyes and Pigments

2,3-Dimethyl-4-nitroaniline serves as a diazo component in the synthesis of unsymmetrical azo dyes where the specific 2,3-dimethyl-4-nitro substitution pattern confers targeted absorption and substantivity properties [1]. The primary aromatic amine undergoes diazotization and subsequent coupling with electron-rich arenes (e.g., N,N-dimethylaniline derivatives) to form azo chromophores [1]. Procurement of the pre-formed, regioisomerically pure 4-nitro compound eliminates the need for isomer separation after dye formation — a process that is considerably more challenging than separating the aniline precursors due to the high molecular weight and similar solubility profiles of azo dye isomers.

Building Block for Heterocyclic Compound Libraries

The free primary amine of 2,3-dimethyl-4-nitroaniline enables its use as a precursor to benzimidazoles, benzotriazoles, and other nitrogen-containing heterocycles through well-established reductive cyclization chemistry [1]. The 4-nitro group can be selectively reduced to the corresponding amine (2,3-dimethyl-1,4-phenylenediamine) while preserving the 2,3-dimethyl substitution pattern, providing a differentiated diamine scaffold for parallel library synthesis [1]. The availability of a solved crystal structure and full NMR assignments facilitates structure-based design and patent substantiation for novel heterocyclic entities derived from this scaffold [2].

Analytical Reference Standard for Isomer-Specific Method Validation

Owing to its well-characterized melting point (116–117 °C), distinct LogP (2.31–2.90), and the availability of full ¹H and ¹³C NMR spectral assignments alongside X-ray crystallographic data, 2,3-dimethyl-4-nitroaniline is suitable as a reference standard for developing and validating HPLC, GC-MS, or DSC methods that must discriminate between dimethyl-nitroaniline positional isomers [1][2]. The ≥22 °C melting point differential from 4,5-dimethyl-2-nitroaniline enables thermal identity verification without spectroscopic instrumentation, making it practical for incoming quality control in GMP environments .

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